Deamidated eptifibatide is a modified form of eptifibatide, a cyclic heptapeptide derived from the venom of the Southeastern pygmy rattlesnake. Eptifibatide functions as a potent antagonist of the glycoprotein IIb/IIIa receptor on platelets, inhibiting platelet aggregation and thereby playing a crucial role in the management of acute coronary syndromes. The chemical structure of deamidated eptifibatide is similar to that of eptifibatide but differs by the removal of an amide group, which can influence its pharmacological properties and stability. The molecular formula for deamidated eptifibatide is C35H47N11O9S2, with a molecular weight of approximately 817.33 g/mol .
Deamidated eptifibatide retains significant biological activity as an antagonist of glycoprotein IIb/IIIa receptors on human platelets. It reversibly binds to these receptors, preventing the binding of fibrinogen and von Willebrand factor, which are critical for platelet aggregation. The pharmacodynamics of deamidated eptifibatide suggest that it exhibits a dose-dependent inhibition of platelet aggregation, similar to eptifibatide, but with variations in efficacy due to its structural modifications. Studies indicate that while it maintains antiplatelet effects, the kinetics and duration of action may differ from those of the parent compound .
The synthesis of deamidated eptifibatide typically involves several steps:
Deamidated eptifibatide is primarily investigated for its potential therapeutic applications in cardiovascular medicine, particularly in:
Research on deamidated eptifibatide has focused on its interactions with various biological systems:
Several compounds exhibit similar mechanisms or structures to deamidated eptifibatide:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Eptifibatide | Cyclic Heptapeptide | Glycoprotein IIb/IIIa receptor antagonist | Derived from snake venom; original form |
| Abciximab | Chimeric Monoclonal Antibody | Glycoprotein IIb/IIIa receptor blocker | Longer half-life; used primarily in PCI |
| Tirofiban | Non-peptide small molecule | Glycoprotein IIb/IIIa receptor antagonist | Synthetic; distinct chemical structure |
| Sibrafiban | Non-peptide small molecule | Glycoprotein IIb/IIIa receptor antagonist | Distinct pharmacokinetic profile |
Deamidated eptifibatide's uniqueness lies in its modified structure which may enhance stability and alter pharmacokinetics compared to traditional glycoprotein IIb/IIIa inhibitors. Its specific interactions with platelet receptors could lead to differentiated therapeutic applications and improved patient outcomes in cardiovascular interventions .
The synthesis of Eptifibatide, the precursor to Deamidated Eptifibatide, relies on microwave-assisted SPPS (MW-SPPS) to achieve high efficiency and scalability. The linear precursor of Eptifibatide is constructed using Fmoc/tBu chemistry, with microwave irradiation accelerating coupling and deprotection steps. Critical to this process is the use of N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling agents, which offer advantages in safety and solubility compared to traditional reagents like HOBt or HBTU. The resin-bound linear sequence—MPA-Har-Gly-Asp-Trp-Pro-Cys—is assembled iteratively, with microwave conditions (e.g., 90°C for 5 minutes per coupling cycle) reducing total synthesis time to under 24 hours for a 5 mmol scale.
A key challenge in SPPS is the introduction of the mercaptopropionic acid (MPA) moiety at the N-terminus and the protection of cysteine thiol groups. The Trt (trityl) group is commonly used for cysteine protection, but its acid-labile nature necessitates careful handling during cleavage. Post-synthesis, the linear peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, simultaneously removing side-chain protecting groups. The resulting linear precursor undergoes oxidative disulfide bond formation, either in solution or on-resin, to yield the cyclic Eptifibatide structure.
Table 1: Optimization of Off-Resin Disulfide Bond Formation in Eptifibatide Synthesis
| Entry | Concentration (mM) | pH | –SH to S–S Conversion (%) | Dimer (%) |
|---|---|---|---|---|
| 1 | 10.6 | 7.5 | 12.0 | 4.7 |
| 2 | 5.5 | 8.0 | 40.2 | 8.0 |
| 3 | 3.2 | 8.5 | 57.5 | 4.9 |
| 4 | 2.1 | 9.5 | 85.0 | 4.6 |
Optimal conditions (pH 9.5, 22 hours) achieve 98% conversion of the linear precursor to Eptifibatide, though dimerization remains a persistent byproduct. These findings underscore the sensitivity of disulfide bond formation to pH and concentration, parameters that indirectly influence deamidation risks during subsequent steps.
Deamidation in peptides predominantly targets asparagine (Asn) or glutamine (Gln) residues, converting them to aspartic acid (Asp) or glutamic acid (Glu), respectively, via succinimide or glutarimide intermediates. In Eptifibatide, deamidation is not intrinsic to the native sequence but arises during synthesis or storage due to hydrolysis of the C-terminal amide (–CONH2) or side-chain amides in non-standard residues. For instance, the Har (homoarginine) residue, while not a canonical deamidation site, may undergo hydrolysis under basic conditions, though this remains speculative without explicit structural evidence.
The C-terminal amide of Eptifibatide is particularly susceptible to deamidation. Under physiological pH (7.4–9.5) and elevated temperatures, the amide nitrogen attacks the adjacent carbonyl group, forming a succinimide intermediate that hydrolyzes to either Asp or isoAsp (Figure 1). This process is accelerated in formulations containing acetonitrile, a solvent used in Eptifibatide purification.
Mechanistic Insights:
In industrial settings, deamidation is monitored using ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MSE), which resolves isoAsp, Asp, and succinimide variants. For example, a study on monoclonal antibodies identified six deamidated products, including dual deamidation events, highlighting the method’s utility for Eptifibatide analogs.
Scaling Deamidated Eptifibatide production introduces multifaceted challenges, from maintaining reaction homogeneity to controlling post-synthetic modifications. The transition from laboratory (5 mmol) to pilot-scale (70 mmol) synthesis requires addressing solvent volumes, byproduct formation, and deamidation rates.
Key Challenges:
Optimization Strategies:
Table 2: Scale-Up Parameters for Eptifibatide Production
| Parameter | Laboratory Scale (5 mmol) | Pilot Scale (70 mmol) |
|---|---|---|
| Synthesis Time | 24 hours | 48 hours |
| Acetonitrile Volume | 630 mL | 8,820 mL |
| Yield | 61% | 58% |
| Purity (HPLC) | 95% | 93% |
The 2% yield drop at pilot scale underscores the difficulty of maintaining stoichiometric control in larger batches, where localized pH gradients or temperature fluctuations may exacerbate deamidation.
Deamidated eptifibatide represents a chemically modified form of the cyclic heptapeptide eptifibatide, characterized by the non-enzymatic conversion of asparagine residues to aspartic acid or isoaspartic acid through spontaneous deamidation processes [1] [2]. The molecular formula of deamidated eptifibatide is C35H48N10O10S2 with a molecular weight of 833.0 grams per mole, indicating the removal of an amide group from the parent compound [3]. This post-translational modification occurs through well-defined chemical pathways that fundamentally alter the peptide backbone structure and charge distribution [4].
The primary deamidation pathway involves the spontaneous nucleophilic attack of the backbone amide nitrogen from the following amino acid residue on the asparagine side-chain carbonyl carbon [1] [4]. This intramolecular cyclization reaction proceeds through a three-step mechanism beginning with deprotonation of the nitrogen atom belonging to the residue adjacent to asparagine [4]. The deprotonated nitrogen then attacks the asparagine side-chain amide carbon, leading to the formation of a cyclic tetrahedral intermediate [1] [4]. The rate-determining step under physiological conditions occurs during the conversion of the tetrahedral intermediate to the succinimide species, involving the elimination of ammonia as the leaving group [4] [5].
Table 1: Chemical Properties of Deamidated Eptifibatide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C35H48N10O10S2 | [3] |
| Molecular Weight (g/mol) | 833.0 | [3] |
| IUPAC Name | (3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid | [3] |
| Physical State | Crystalline solid | [6] |
| Solubability | Soluble in water and aqueous buffers | [6] |
| Storage Temperature | 2-8°C (protected from light) | [6] |
The deamidation reaction exhibits strong dependence on the primary sequence context, with asparagine residues followed by glycine showing significantly accelerated deamidation rates compared to those followed by bulkier amino acids such as isoleucine or valine [7] [8]. Computational studies demonstrate that the formation of the succinimide intermediate proceeds faster when the following residue is glycine due to reduced steric hindrance and increased conformational flexibility [7] [5]. The backbone conformation, particularly the chi dihedral angles and the distance between the asparagine carbonyl carbon and the following residue nitrogen, directly influences the cyclization kinetics [4] [5].
Table 2: Deamidation Kinetic Parameters for Model Peptides
| System | Half-life (days) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Val-Tyr-Pro-Asn-Gly-Ala (pH 9.0, 35°C) | 20-25 | 13.3 | [9] |
| Val-Tyr-Pro-Asn-Gly-Ala (pH 9.0, 65°C) | 2-3 | 13.3 | [9] |
| Asn-Gly sequence (pH 7.4, 37°C) | 1.0-5.0 | 20-25 | [8] |
| NH2-Asn-NMe model (pH 7.0, 27°C) | 1.7-5.1 | 18.7 | [1] [4] |
| Gly-Phe-Asn-Gly (pH 7.4, 40°C) | 5-15 | 15-20 | [10] |
Quantum mechanical calculations reveal that the deamidation reaction follows Arrhenius behavior with activation energies typically ranging from 13.3 to 25.0 kilocalories per mole, depending on the peptide sequence and environmental conditions [9] [4] [11]. The pre-exponential factor and activation entropy contributions indicate that the transition state involves significant conformational reorganization and desolvation effects [4] [11]. Molecular dynamics simulations demonstrate that frequently deamidated asparagine residues adopt specific backbone conformations that favor the nucleophilic attack, with particular phi and psi dihedral angle distributions promoting the cyclization reaction [5].
The succinimide intermediate represents a critical species in the deamidation pathway of peptides, formed through the cyclization of asparagine residues followed by ammonia elimination [1] [4]. This five-membered ring structure exhibits unique chemical reactivity and serves as the branch point for multiple hydrolysis pathways leading to distinct stereochemical products [12] [13]. The formation kinetics of succinimide intermediates directly correlate with the overall deamidation rate, making this step the primary determinant of peptide chemical stability under physiological conditions [4].
Detailed kinetic analysis reveals that succinimide formation occurs through a sequential two-step process with distinct energy barriers for ring closure and deamination [4]. The tetrahedral intermediate formation exhibits an activation free energy of approximately 18.7 kilocalories per mole, while the subsequent ammonia elimination requires 16.5 kilocalories per mole [4]. The reversibility of the initial cyclization step significantly influences the overall reaction kinetics, as the tetrahedral intermediate can revert to the original asparagine form, affecting the net rate of succinimide accumulation [4]. Computational modeling using the Perturbed Matrix Method demonstrates that proper treatment of the backward reaction is essential for accurate kinetic predictions [4].
The hydrolysis of succinimide intermediates proceeds through two competing mechanisms: water-mediated hydrolysis and hydroxide ion catalysis [4] [14]. Water-mediated hydrolysis involves a concerted mechanism where water molecules act both as nucleophiles and proton transfer agents, requiring activation energies of approximately 31.2 kilocalories per mole [4]. In contrast, hydroxide ion catalysis exhibits significantly lower energy barriers of 5.3 kilocalories per mole, making this pathway dominant even at neutral pH conditions [4]. The alkaline catalysis mechanism proceeds through initial nucleophilic attack by hydroxide ion on the succinimide carbonyl carbon, followed by ring opening and protonation steps [4].
Table 3: Environmental Factors Affecting Deamidation Rates
| Factor | Effect on Rate | Mechanism | Reference |
|---|---|---|---|
| pH (acidic conditions, pH 4-5) | Decreased (10-100 fold) | Direct hydrolysis pathway | [15] [16] |
| pH (neutral conditions, pH 6-8) | Moderate rate | Succinimide intermediate formation | [4] [5] |
| pH (basic conditions, pH 8-10) | Increased (5-50 fold) | Base-catalyzed cyclization | [2] [17] |
| Temperature (25°C → 65°C) | Increased (10-1000 fold) | Arrhenius temperature dependence | [9] [18] |
| Dielectric constant (water → organic solvent) | Decreased (2-10 fold) | Transition state destabilization | [15] [19] |
| Ionic strength (0.1M → 1.0M buffer) | Slight increase (1.5-3 fold) | Electrostatic stabilization effects | [16] |
| Viscosity (1 cp → 13 cp) | Decreased (2-5 fold) | Reduced molecular mobility | [19] |
The stereochemical outcome of succinimide hydrolysis depends critically on the ring-opening mechanism and the structural environment [12] [13]. Under denaturing conditions, succinimide hydrolysis yields aspartic acid and isoaspartic acid in a ratio of approximately 1:3.5, with the beta-linked isoaspartic acid predominating due to the preferred attack at the alpha-carbonyl position [12] [13]. However, under native protein conditions, the product distribution shifts dramatically toward normal aspartic acid formation with ratios approaching 1:0.1, indicating that protein structure constrains the hydrolysis pathway [12] [13]. The hydrolysis kinetics also vary substantially with environmental conditions, ranging from less than five seconds under denaturing conditions to approximately six hours in native protein environments [12] [13].
Table 4: Succinimide Hydrolysis Product Distribution
| Conditions | Aspartate : Isoaspartate Ratio | Hydrolysis Half-life | Reference |
|---|---|---|---|
| Denaturing conditions (pH 8.2) | 1 : 3.5 | < 5 seconds | [12] [13] |
| Native protein conditions (pH 8.2) | 1 : 0.1 | ~ 6 hours | [12] [13] |
| Neutral pH (7.0-7.4) | 1 : 2.5 | 10-60 minutes | [20] [21] |
| Basic pH (8.5-9.0) | 1 : 3.0 | 1-10 minutes | [22] |
| Model peptide systems | 1 : 2.6 | 5-30 minutes | [21] [23] |
Isotopic labeling studies using oxygen-18 water provide direct evidence for succinimide involvement in deamidation reactions [12] [13]. These experiments demonstrate that 80 percent of isoaspartic acid and 6 percent of aspartic acid products incorporate labeled oxygen from solvent water, confirming the succinimide-mediated hydrolysis pathway [12] [13]. The differential incorporation rates reflect the distinct mechanistic pathways for alpha versus beta ring opening, with the latter process showing preferential water incorporation due to geometric constraints [12] [13]. Mass spectrometric analysis reveals that approximately 21 percent of aspartic acid residues exist in the succinimide form in aged protein samples, highlighting the significance of this intermediate in protein degradation processes [12] [13].
The deamidation rate of asparagine residues in peptides exhibits profound sensitivity to environmental conditions, with pH, temperature, and solvent composition serving as primary determinants of reaction kinetics [9] [15] [16]. These factors influence different mechanistic steps of the deamidation process, from the initial deprotonation equilibrium to the final hydrolysis of succinimide intermediates [4] [16]. Understanding these environmental dependencies is crucial for predicting peptide stability and optimizing storage conditions for pharmaceutical formulations [6] [24].
pH effects on deamidation rates follow a characteristic profile with distinct mechanistic regimes across the physiological range [15] [16]. Under acidic conditions (pH 4-5), deamidation rates decrease by 10 to 100-fold compared to neutral conditions due to suppression of the succinimide formation pathway [15] [16]. At these low pH values, direct acid-catalyzed hydrolysis of the asparagine side chain becomes the predominant mechanism, bypassing the cyclic intermediate [15] [16]. Neutral pH conditions (6-8) represent the optimal range for succinimide-mediated deamidation, where the backbone nitrogen deprotonation and cyclization rates are balanced [4] [5]. Basic conditions (pH 8-10) dramatically accelerate deamidation by 5 to 50-fold through enhanced base catalysis of both the cyclization and hydrolysis steps [2] [17].
Temperature effects on deamidation kinetics follow classical Arrhenius behavior with activation energies typically ranging from 13 to 25 kilocalories per mole [9] [18] [11]. Experimental studies on model hexapeptides demonstrate that increasing temperature from 25°C to 65°C results in 10 to 1000-fold rate enhancements, depending on the specific peptide sequence and pH conditions [9] [18]. The temperature coefficient generally ranges from 2 to 4 per 10°C increase, consistent with bond-breaking processes in the rate-determining step [9] [18]. Thermal stability studies of eptifibatide formulations reveal optimal storage temperatures of 2-8°C, where deamidation rates are minimized while maintaining peptide solubility and conformational integrity [6] [24].
Solvent composition effects on deamidation rates reflect the complex interplay between electrostatic stabilization and transition state solvation [15] [19]. Decreasing the dielectric constant of the medium through addition of organic cosolvents such as ethanol, glycerol, or dioxane results in 2 to 10-fold rate reductions [15] [19]. This effect primarily stems from destabilization of the negatively charged tetrahedral intermediate and transition states, which require high dielectric environments for stabilization [15] [19]. The solvent dielectric dependence can be quantitatively correlated with the effective pH shift, where lower dielectric constants mimic more acidic conditions by reducing the degree of backbone nitrogen deprotonation [15].
Viscosity effects on deamidation kinetics show a complex relationship with solution properties, where moderate increases in viscosity from 1 to 13 centipoise result in 2 to 5-fold rate decreases [19]. However, further increases in viscosity beyond this range show minimal additional effects, suggesting that the deamidation reaction is not purely diffusion-controlled [19]. Molecular dynamics simulations indicate that solvent viscosity primarily affects the conformational sampling of the peptide backbone rather than the intrinsic chemical reactivity [19]. The addition of stabilizing excipients such as sucrose or polyethylene glycol can reduce deamidation rates by up to 40 percent through preferential hydration effects and conformational stabilization [9] [24].
Ionic strength effects on peptide deamidation rates are generally modest but can become significant under high salt conditions [16]. Increasing buffer concentration from 0.1 to 1.0 molar typically results in 1.5 to 3-fold rate increases due to electrostatic stabilization of charged intermediates and transition states [16]. The specific identity of buffer ions can also influence deamidation kinetics, with phosphate and carbonate ions showing catalytic effects through proton transfer mechanisms [2] [17]. These buffer catalysis effects become particularly pronounced at elevated pH values where general base catalysis mechanisms operate [16].
High-resolution mass spectrometry represents the gold standard for deamidated eptifibatide analysis, providing the necessary mass accuracy and resolution to distinguish between closely related species [3] [1]. The fundamental analytical challenge stems from the fact that deamidated peptides exhibit a mass difference of only 0.984 Da from their unmodified counterparts, while simultaneously appearing at the same nominal mass as the 13C isotope of the unmodified species [4] [2].
Modern high-resolution mass spectrometers must achieve mass accuracies below 2 parts per million to confidently distinguish deamidated eptifibatide from its 13C isotopic variants [1] [4]. The mass difference between the unmodified 13C peptide and the deamidated form is approximately 0.0152 Da, requiring instrumental resolution exceeding 167,377 for baseline separation [5]. Orbitrap and Fourier Transform Ion Cyclotron Resonance instruments have demonstrated optimal performance for these applications, consistently delivering the required mass precision [1] [6].
The identification of isoaspartate residues in deamidated eptifibatide relies on characteristic fragmentation patterns produced during tandem mass spectrometry experiments [7] [6]. Electron transfer dissociation and electron activation dissociation techniques generate diagnostic fragment ions that unambiguously identify isoaspartate-containing peptides [7] [8]. The peptide bond immediately N-terminal to the isoaspartic acid residue demonstrates enhanced susceptibility to fragmentation compared to unmodified sequences, producing characteristic c/z-type fragment ions [6].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry has emerged as a complementary technique, particularly when combined with novel algorithmic approaches such as QuanDA [9] [10]. This method quantifies deamidation based on isotopic distribution changes and requires only the chemical formulae of unmodified and deamidated peptides for accurate quantification [9] [10].
Accurate quantification of deamidated eptifibatide species necessitates sophisticated data processing algorithms capable of deconvoluting overlapping isotopic patterns [4] [11]. The challenge is compounded by the presence of multiple deamidation sites within the eptifibatide molecule, each contributing to the overall spectral complexity [12] [13]. Advanced software platforms, including BiopharmaLynx and specialized deamidation analysis tools, have been developed to automate the identification and quantification of modified peptides [14] [15].
Nuclear magnetic resonance spectroscopy provides unique insights into the conformational consequences of eptifibatide deamidation, revealing structural perturbations that extend beyond the immediate deamidation site [16] [17]. Unlike mass spectrometry, which focuses on chemical composition, nuclear magnetic resonance directly probes three-dimensional molecular architecture and dynamic behavior.
Comprehensive conformational analysis of deamidated eptifibatide requires a systematic approach utilizing multiple two-dimensional nuclear magnetic resonance experiments [16] [18]. Correlation spectroscopy identifies adjacent proton connectivity patterns, revealing changes in amino acid side-chain environments following deamidation [16]. Total correlation spectroscopy provides complete spin system assignments for individual amino acid residues, enabling precise mapping of conformational alterations [16] [18].
Nuclear Overhauser effect spectroscopy experiments detect through-space interactions within 5-6 Ångströms, revealing long-range structural consequences of deamidation [16] [19]. These measurements have demonstrated that deamidation can induce conformational changes extending far beyond the immediate modification site, affecting overall peptide stability and aggregation propensity [17] [19].
Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments provide direct correlations between protons and heteronuclei, particularly 15N and 13C [16] [20]. Chemical shift perturbations observed in these experiments serve as sensitive indicators of local and global conformational changes induced by deamidation [17] [16].
Recent advances in exact nuclear Overhauser effect measurements have enabled high-precision structural determination of modified peptides in various solvent environments [21]. These experiments utilize viscous solvent mixtures to replicate cellular conditions, providing physiologically relevant structural information for deamidated eptifibatide variants [21].
Nuclear magnetic resonance relaxation measurements quantify molecular motion and flexibility changes accompanying deamidation [16] [17]. T1 and T2 relaxation times reveal alterations in molecular tumbling and internal dynamics, providing insights into the mechanistic basis of deamidation-induced structural perturbations [17] [20].
Hydrogen-deuterium exchange experiments monitor backbone accessibility and flexibility, revealing regions of altered solvent exposure following deamidation [17] [20]. These measurements have demonstrated that deamidation can significantly alter protein dynamics, affecting both local regions near the modification site and distant structural elements [17].
Chromatographic separation of deamidated eptifibatide species presents significant analytical challenges due to the minimal physicochemical differences between modified and unmodified forms [5] [22]. Traditional reversed-phase chromatography typically fails to achieve baseline separation of deamidated variants, necessitating the development of specialized separation methodologies [5] [23].
Hydrophilic interaction liquid chromatography has emerged as the premier technique for separating deamidated eptifibatide species [5] [24]. This method exploits subtle hydrophilicity differences introduced by deamidation, achieving baseline separation that is typically impossible with reversed-phase approaches [5]. The separation mechanism relies on hydrogen bonding interactions between the stationary phase and polar peptide residues, with deamidated species demonstrating altered retention behavior [24].
Retention time prediction models have been developed that incorporate deamidation-specific coefficients, enabling accurate prediction of elution patterns for modified peptides [5] [24]. These models consider both global sequence context and local structural environment, providing valuable tools for method development and optimization [24].
The combination of electrostatic repulsion and hydrophilic interaction chromatography represents a powerful multidimensional approach for deamidated species separation [22] [25]. This technique separates peptides based on both charge state and hydrophilicity, providing orthogonal selectivity that effectively resolves deamidated variants [22]. The method is particularly effective when coupled with reversed-phase chromatography in a two-dimensional separation scheme [22].
Electrostatic repulsion-hydrophilic interaction chromatography enables simultaneous separation of all three deamidation-related products: the original asparagine-containing peptide, the aspartic acid variant, and the isoaspartic acid isomer [22]. This comprehensive separation capability makes it invaluable for detailed characterization studies requiring complete product identification [22].
Ion exchange chromatography provides charge-based separation of deamidated eptifibatide variants, exploiting the pH-dependent ionization differences between asparagine and aspartic acid residues [26] [27]. Strong cation exchange and weak cation exchange methods have been optimized for therapeutic protein analysis, with particular emphasis on mobile phase pH optimization [26] [28].
Recent developments in gradient elution strategies have improved the resolution of closely eluting charge variants [28]. The use of specialized buffer systems, including 2-(N-morpholino)ethanesulfonic acid-based mobile phases, has enhanced the separation of deamidated protein variants while maintaining protein stability during analysis [26].
The chromatographic behavior of deamidated eptifibatide species depends strongly on both the separation mode and the local peptide environment [29] [30]. Three major elution patterns have been identified for asparagine-glycine containing peptides: random coil conformations typically yield Asn < isoAsp < Asp elution order, helical conformations produce isoAsp < Asn < Asp patterns, while N-terminal asparagine positioning results in Asn < Asp < isoAsp separation [29].
These retention pattern variations reflect the complex interplay between peptide secondary structure, charge distribution, and chromatographic conditions [29] [23]. Understanding these relationships is essential for method development and provides valuable insights into the structural consequences of deamidation [29] [30].